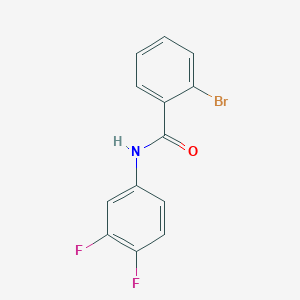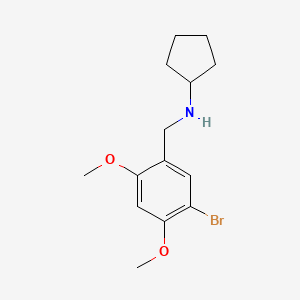
2-bromo-N-(3,4-difluorophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(3,4-difluorophenyl)benzamide, also known as BDF, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDF is a member of the benzamide class of compounds and is known to have potent biological activity. In
Wirkmechanismus
The mechanism of action of 2-bromo-N-(3,4-difluorophenyl)benzamide is not fully understood, but it is believed to involve the inhibition of CK2. CK2 is a protein kinase that is involved in various cellular processes including cell proliferation and apoptosis. By inhibiting CK2, 2-bromo-N-(3,4-difluorophenyl)benzamide may be able to disrupt these cellular processes and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
2-bromo-N-(3,4-difluorophenyl)benzamide has been found to have a number of biochemical and physiological effects. In vitro studies have shown that 2-bromo-N-(3,4-difluorophenyl)benzamide can inhibit the growth of cancer cells and reduce inflammation. In addition, 2-bromo-N-(3,4-difluorophenyl)benzamide has been found to have antiviral properties and may be useful in the treatment of viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-bromo-N-(3,4-difluorophenyl)benzamide in lab experiments is its potent biological activity. 2-bromo-N-(3,4-difluorophenyl)benzamide has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, which make it a promising compound for further research. However, one limitation of using 2-bromo-N-(3,4-difluorophenyl)benzamide is that it may have off-target effects due to its inhibition of CK2. This can make it difficult to interpret the results of experiments and may require additional controls to be put in place.
Zukünftige Richtungen
There are a number of future directions for research on 2-bromo-N-(3,4-difluorophenyl)benzamide. One area of interest is the development of 2-bromo-N-(3,4-difluorophenyl)benzamide analogs with improved potency and selectivity. In addition, further studies are needed to fully understand the mechanism of action of 2-bromo-N-(3,4-difluorophenyl)benzamide and its effects on cellular processes. Finally, 2-bromo-N-(3,4-difluorophenyl)benzamide may have potential therapeutic applications in the treatment of cancer, inflammation, and viral infections, and further research is needed to explore these possibilities.
Conclusion:
In conclusion, 2-bromo-N-(3,4-difluorophenyl)benzamide is a promising compound with potential therapeutic applications. Its potent biological activity and inhibition of CK2 make it a valuable compound for further research. While there are still many unanswered questions about the mechanism of action and potential therapeutic applications of 2-bromo-N-(3,4-difluorophenyl)benzamide, it is clear that this compound has significant scientific research potential.
Synthesemethoden
2-bromo-N-(3,4-difluorophenyl)benzamide can be synthesized using a variety of methods. One common method involves the reaction of 3,4-difluoroaniline with 2-bromo-4'-fluorobenzophenone in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to yield 2-bromo-N-(3,4-difluorophenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-(3,4-difluorophenyl)benzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. 2-bromo-N-(3,4-difluorophenyl)benzamide has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. In addition, 2-bromo-N-(3,4-difluorophenyl)benzamide has been found to be a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes including cell proliferation and apoptosis.
Eigenschaften
IUPAC Name |
2-bromo-N-(3,4-difluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF2NO/c14-10-4-2-1-3-9(10)13(18)17-8-5-6-11(15)12(16)7-8/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKIAMLZCXCZST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3,4-difluorophenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 1-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5856961.png)
![methyl 2-{[(2-benzylidenehydrazino)(oxo)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5856963.png)
![3-{2-[(2-phenylethyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5856988.png)
![2-benzyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5856993.png)
![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5856997.png)
![2-cyano-3-[5-(4-fluorophenyl)-2-furyl]acrylic acid](/img/structure/B5856999.png)
![[1-(2-{[4-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B5857010.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-1-phenylethanone](/img/structure/B5857018.png)
![N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5857023.png)
![N-[4-(aminosulfonyl)phenyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5857031.png)
![ethyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5857032.png)

![methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B5857063.png)